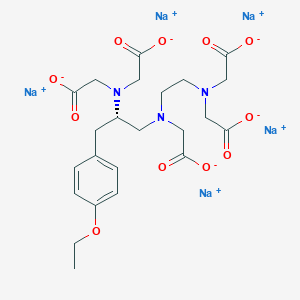
4-Benzoyl-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2-methylphenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C14H12O2. This compound is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring, along with a phenyl group attached to the carbonyl carbon. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylphenyl)(phenyl)methanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Hydroxy-2-methylphenyl)(phenyl)methanone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanones depending on the reagent used.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2-methylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2-methylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(2-Hydroxy-4-methylphenyl)(phenyl)methanone oxime: Contains an oxime group instead of a carbonyl group.
(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone: Similar structure but with a propoxy group instead of a methyl group.
Uniqueness
(4-Hydroxy-2-methylphenyl)(phenyl)methanone is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
10425-07-7 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Clave InChI |
XPCXDJJTFCXJIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)


![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)








